N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide is a chemical compound that features a thiophene ring substituted with a cyano group and a naphthalene ring substituted with a carboxamide group.
Mechanism of Action
Target of Action
N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide is a novel heterocyclic amide derivative It’s known that amide compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-hsv activity .
Mode of Action
It’s known that the compound was investigated computationally using the density functional theory (dft) method with the b3lyp exchange and correlation functions in conjunction with the 6311++g(d,p) basis set in the gas phase . Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) were computed to examine the interactions between the compound and DNA bases (such as guanine, thymine, adenine, and cytosine) .
Biochemical Pathways
It’s known that amide compounds can affect a broad range of different applications in polymers, dyes, and liquid crystals .
Result of Action
This compound has demonstrated significant antioxidant and antimicrobial properties . The compound exhibited moderate antioxidant activity and demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide typically involves the reaction of 3-cyanothiophene-2-amine with naphthalene-1-carboxylic acid. The reaction is carried out under N-acylation conditions, where the amine group of the thiophene derivative reacts with the carboxylic acid to form the amide bond . The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide has shown potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)naphthalene-1-carboxamide: Lacks the cyano group, which may affect its reactivity and biological activity.
N-(3-cyanothiophen-2-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
The combination of these functional groups may enhance its ability to participate in various chemical reactions and interact with biological targets .
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-12-8-9-20-16(12)18-15(19)14-7-3-5-11-4-1-2-6-13(11)14/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNQAJIZIMKIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.